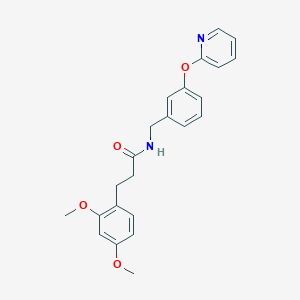

3-(2,4-dimethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide

Description

Properties

IUPAC Name |

3-(2,4-dimethoxyphenyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4/c1-27-19-11-9-18(21(15-19)28-2)10-12-22(26)25-16-17-6-5-7-20(14-17)29-23-8-3-4-13-24-23/h3-9,11,13-15H,10,12,16H2,1-2H3,(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZXONKXPDIVJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2,4-dimethoxyphenyl and 3-(pyridin-2-yloxy)benzyl intermediates, followed by their coupling with a propanamide moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dimethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Methanol, ethanol, dichloromethane.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2,4-dimethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(2,4-dimethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide with key analogs, focusing on structural motifs, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Propanamide Derivatives

*Calculated based on molecular formula (C23H23N2O4).

Substituent Effects on Physicochemical Properties

- Methoxy vs. Sulfonyl Groups : The target compound’s 2,4-dimethoxyphenyl group confers higher lipophilicity (predicted logP ~3.5) compared to the sulfonylphenyl analog in (logP ~2.8), which may enhance membrane permeability but reduce aqueous solubility .

- Heterocyclic Modifications : Compounds with thiazole-oxadiazole motifs (e.g., 7c in ) exhibit lower molecular weights (375–389 g/mol) and higher melting points (134–178°C) compared to the target compound, likely due to increased hydrogen-bonding capacity from heterocyclic nitrogen atoms .

Q & A

Basic: What are the optimized synthetic routes for 3-(2,4-dimethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide, and how are reaction conditions tailored to maximize yield?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with coupling 3-(2,4-dimethoxyphenyl)propionic acid with a pyridinyloxybenzylamine derivative. Key steps include:

- Amide bond formation : Use coupling agents like HATU or DCC in solvents such as DMF or dichloromethane under nitrogen to prevent hydrolysis .

- Purification : Flash chromatography (e.g., 30–50% ethyl acetate/petroleum ether gradients) ensures high purity .

- Critical parameters : Temperature control (25–40°C), pH adjustments (e.g., using triethylamine), and anhydrous conditions to minimize side reactions .

Data Insight : Yields >60% are achievable with optimized solvent systems and stoichiometric ratios of 1.2:1 (acid:amine) .

Basic: Which analytical techniques are most reliable for characterizing this compound, and how are structural ambiguities resolved?

Methodological Answer:

- NMR spectroscopy : 1H and 13C NMR confirm the presence of dimethoxyphenyl (δ 3.8–3.9 ppm for OCH3) and pyridinyloxybenzyl groups (δ 6.8–8.2 ppm for aromatic protons) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .

- Mass spectrometry : High-resolution MS (e.g., ESI+) validates the molecular ion peak (expected m/z ~475.2) .

Conflict Resolution : Discrepancies in NOE (Nuclear Overhauser Effect) data or unexpected peaks may require re-evaluation of reaction intermediates via 2D NMR (e.g., COSY, HSQC) .

Intermediate: How can researchers assess the compound’s biological activity, and what assays are suitable for preliminary screening?

Methodological Answer:

- Cellular assays : Use MTT or CellTiter-Glo® for cytotoxicity profiling (IC50 determination) in cancer cell lines .

- Enzyme inhibition : Kinase inhibition assays (e.g., CK1δ or p38α MAPK) with ATP-competitive ELISA protocols .

- Receptor binding : Radioligand displacement assays (e.g., for GPCR targets) using tritiated ligands .

Optimization : Include positive controls (e.g., staurosporine for kinase assays) and validate results with dose-response curves .

Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for analogs of this compound?

Methodological Answer:

- Core modifications : Synthesize analogs with variations in the dimethoxyphenyl group (e.g., replacing OCH3 with halogens) or pyridinyloxybenzyl moiety (e.g., positional isomerism) .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with CK1δ’s hydrophobic pocket .

- Data correlation : Compare IC50 values with computational binding energies to identify critical substituents .

Example : Analog 11a (fluorophenyl-imidazole substitution) showed 10-fold higher CK1δ inhibition than the parent compound, linked to enhanced hydrophobic interactions .

Advanced: How can researchers address contradictions in biological activity data across different studies?

Methodological Answer:

- Source validation : Confirm compound purity (HPLC, NMR) and exclude batch variability .

- Assay standardization : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration) .

- Mechanistic studies : Use siRNA knockdown or CRISPR-edited cell lines to verify target specificity .

Case Study : Discrepancies in anti-inflammatory activity may arise from off-target effects on COX-2 vs. NF-κB pathways, resolved via pathway-specific inhibitors .

Advanced: What experimental approaches are used to elucidate the compound’s mechanism of action?

Methodological Answer:

- Transcriptomics : RNA sequencing to identify differentially expressed genes post-treatment .

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify kinase substrate phosphorylation .

- In vivo models : Xenograft studies in mice to validate tumor growth inhibition and pharmacokinetics (e.g., t1/2, bioavailability) .

Key Finding : Compound 11a reduced tumor volume by 50% in a melanoma xenograft model, correlating with CK1δ inhibition .

Advanced: How is computational modeling integrated into the design of derivatives with improved potency?

Methodological Answer:

- QSAR modeling : Use MOE or Schrödinger to predict bioactivity based on descriptors like logP, polar surface area, and H-bond donors .

- MD simulations : Analyze ligand-protein stability (e.g., RMSD plots) over 100-ns trajectories to optimize binding poses .

- ADMET prediction : SwissADME or pkCSM to forecast absorption, toxicity, and CYP450 interactions .

Outcome : Derivatives with reduced logP (<4) showed enhanced blood-brain barrier penetration in silico .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.